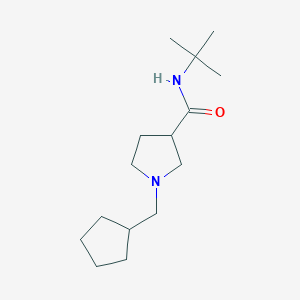![molecular formula C17H22N4O B6470693 4-methyl-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2640960-52-5](/img/structure/B6470693.png)
4-methyl-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a synthetic organic compound known for its application in various fields of chemical and pharmaceutical research. This compound features a pyrimidine core, a nitrogen-containing heterocycle, and multiple functional groups that contribute to its versatile reactivity and potential biological activity.
作用机制
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s known that the structure of the compound contains an amine group, which exhibits significant basicity . The carbonyl group in the structure can be considered as an enol form, and its hydroxyl group can undergo corresponding nucleophilic substitution reactions under alkaline conditions .
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s known that the compound is insoluble in water but soluble in strongly polar organic solvents . This could potentially affect its bioavailability.
Result of Action
Similar compounds have been known to inhibit the activity of various enzymes and receptors, leading to therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water and strongly polar organic solvents suggests that the compound’s action could be influenced by the polarity of its environment . Additionally, the compound’s basicity could be affected by the pH of its environment .
准备方法
Synthetic Routes
The synthesis of 4-methyl-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine generally involves a multi-step process:
Preparation of 3-Methylpyridin-4-yl alcohol: : Starting with 3-methylpyridine, an oxidation reaction is employed to introduce the hydroxyl group.
Formation of 3-Methylpyridin-4-yl methyl ether: : This involves the reaction of 3-methylpyridin-4-yl alcohol with methyl iodide in the presence of a base such as potassium carbonate, forming the methyl ether.
Alkylation of piperidine: : The reaction of 4-(chloromethyl)pyrimidine with piperidine under basic conditions forms the key intermediate.
Final coupling reaction: : The methyl ether of 3-methylpyridin-4-yl undergoes nucleophilic substitution with the piperidine intermediate, forming the final compound.
Industrial Production Methods
On an industrial scale, the production is typically streamlined to maximize yield and minimize cost:
Continuous flow synthesis: : Involves the use of reactors that allow for continuous input of reactants and output of products.
Catalytic processes: : Utilize specific catalysts to enhance reaction rates and selectivity, ensuring efficient production.
化学反应分析
4-Methyl-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine undergoes a variety of chemical reactions:
Oxidation: : Using oxidizing agents such as potassium permanganate, the compound can be oxidized at the methyl groups.
Reduction: : Hydride donors like sodium borohydride can reduce any potentially formed carbonyl groups back to alcohols.
Substitution: : Halogenation reactions can introduce halogens to the pyrimidine ring, using reagents such as bromine in acetic acid.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Sodium borohydride, lithium aluminium hydride
Halogenating Reagents: : Bromine, chlorine
科学研究应用
Chemistry
Synthetic Intermediates: : Used as building blocks in organic synthesis to construct more complex molecules.
Catalysis: : Functions as a ligand in the formation of coordination complexes for catalytic reactions.
Biology
Bioactive Compounds: : Serves as a scaffold for the synthesis of compounds with potential pharmacological activity.
Medicine
Drug Development: : Investigated for its potential as a lead compound in the development of therapeutic agents, particularly targeting receptors and enzymes.
Industry
Material Science: : Applied in the design of novel materials with specific electronic and photonic properties.
相似化合物的比较
Similar Compounds
4-Methyl-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)thiazole: : Thiazole ring instead of pyrimidine, offering different biological activity.
3-Methyl-4-(piperidin-4-yl)oxypyridine: : Lacks the pyrimidine ring, impacting its reactivity and function.
Uniqueness
Structural Versatility: : The presence of multiple functional groups allows for a broad range of chemical modifications.
Biological Potential: : The combination of pyridine, piperidine, and pyrimidine moieties in one molecule offers unique binding properties to biological targets.
This article covers the essential aspects of 4-methyl-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
属性
IUPAC Name |
4-methyl-2-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-11-18-7-4-16(13)22-12-15-5-9-21(10-6-15)17-19-8-3-14(2)20-17/h3-4,7-8,11,15H,5-6,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAZYFXRWSZCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)COC3=C(C=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[1-(but-3-en-1-yl)piperidin-4-yl]methoxy}-3-chloropyridine](/img/structure/B6470610.png)
![1,3-dimethyl-5-(4-{[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6470617.png)
![N-cyclopropyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide](/img/structure/B6470631.png)
![N-cyclopropyl-4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}morpholine-2-carboxamide](/img/structure/B6470632.png)
![5-{4-[(5-bromopyrimidin-2-yl)amino]piperidin-1-yl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6470639.png)

![3-chloro-4-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470651.png)
![3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6470662.png)
![1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6470674.png)
![4-methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine](/img/structure/B6470682.png)
![3-chloro-4-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470699.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6470706.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6470714.png)
![5-chloro-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6470722.png)
